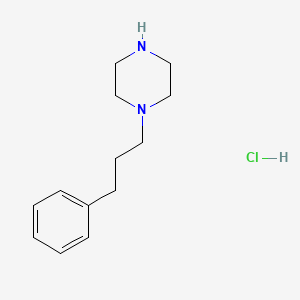

1-(3-Phenyl-propyl)-piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-Phenyl-propyl)-piperazine hydrochloride” is a derivative of 3-Phenylpropylamine . 3-Phenylpropylamine is an organic compound that belongs to the class of phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .

Synthesis Analysis

While specific synthesis methods for “1-(3-Phenyl-propyl)-piperazine hydrochloride” were not found, there are methods available for synthesizing related compounds. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol, a precursor to fluoxetine hydrochloride, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .Wissenschaftliche Forschungsanwendungen

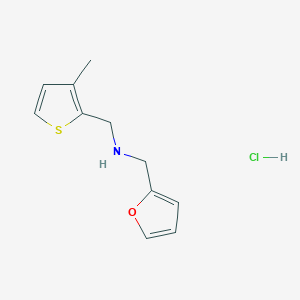

Design and Pharmacological Evaluation

A study detailed the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds showed significant antidepressant and antianxiety activities in albino mice, suggesting their potential for treating mood disorders (J. Kumar et al., 2017).

Antimuscarinic Activity

Another research developed substituted 1-phenyl-3-piperazinyl-2-propanones with antimuscarinic activity, aimed at treating urinary incontinence associated with bladder muscle instability. These compounds demonstrated selective antimuscarinic effects, emphasizing the importance of the substituent group on the terminal nitrogen of the piperazine moiety (C. Kaiser et al., 1993).

Serotonin Receptor Agonism

Research on 1-(m-Trifluoromethylphenyl)-piperazine explored its role as a serotonin receptor agonist. The compound was found to decrease the concentration of 5-hydroxyindoleacetic acid in rats without altering serotonin levels, indicating its potential influence on serotonin turnover (R. Fuller et al., 1978).

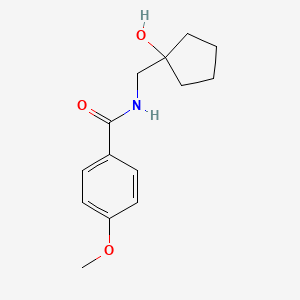

Dual Antihypertensive Agents

A study on the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts aimed at creating potential dual antihypertensive agents. These compounds, upon analysis, showed that protonation of nitrogen atoms in the piperazine ring could be controlled, affecting their pharmacological profile (Pavlína Marvanová et al., 2016).

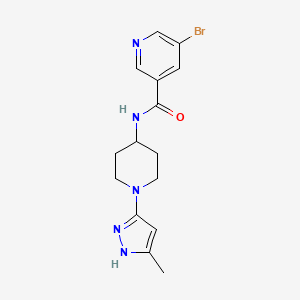

HIV-1 Reverse Transcriptase Inhibitors

In the context of HIV research, bis(heteroaryl)piperazines (BHAPs) were identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, including variations of piperazine hydrochloride derivatives, showed significantly potent activity against HIV-1, marking a step forward in the treatment of this virus (D. Romero et al., 1994).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3-phenylpropyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-3,5-6,14H,4,7-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEXKCDPFLQHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)piperazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2894848.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2894850.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2894852.png)

![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)

![1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2894858.png)

![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2894865.png)

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)